Regulatory Designation as European Pharmacopoeia Impurity B Confers Unique Analytical Reference Standard Value
2-Amino-1-(3,4-dihydroxyphenyl)ethanone is explicitly listed as Noradrenaline EP Impurity B in the European Pharmacopoeia, a specified impurity that must be controlled in pharmaceutical-grade norepinephrine products [1]. Unlike norepinephrine itself, which is the active pharmaceutical ingredient, this compound is procured solely as an analytical reference standard for method development, validation, and quality control in accordance with EP monographs [2]. No direct substitution exists; any norepinephrine material cannot serve this impurity identification function.
| Evidence Dimension | Regulatory impurity designation |
|---|---|
| Target Compound Data | Listed as EP Impurity B for Norepinephrine |
| Comparator Or Baseline | Norepinephrine (active pharmaceutical ingredient) |
| Quantified Difference | Not applicable – qualitative regulatory specification |
| Conditions | European Pharmacopoeia monograph for Norepinephrine |
Why This Matters
Procurement is driven by compliance with pharmacopeial impurity control requirements, for which only the specified impurity reference standard is acceptable.
- [1] SynZeal. (n.d.). Noradrenaline EP Impurity B. CAS 499-61-6. Retrieved from https://www.synzeal.com/cn/noradrenaline-ep-impurity-b. View Source
- [2] ChemWhat. (n.d.). Noradrenaline EP Impurity B CAS#: 499-61-6. Retrieved from https://www.chemwhat.com/noradrenaline-ep-impurity-b-cas-499-61-6/. View Source
